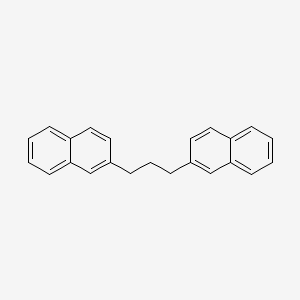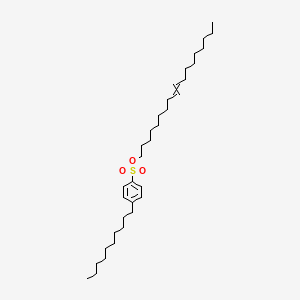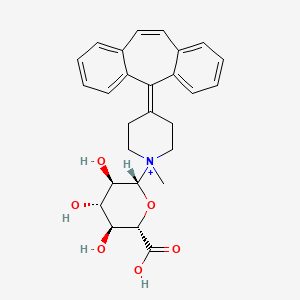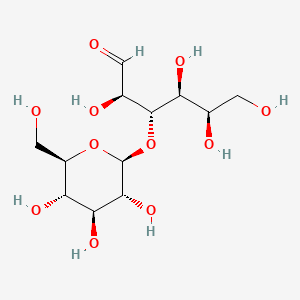![molecular formula C6H11N B1214873 7-Azabicyclo[2.2.1]heptane CAS No. 279-40-3](/img/structure/B1214873.png)
7-Azabicyclo[2.2.1]heptane
Descripción general
Descripción
7-Azabicyclo[2.2.1]heptane (also known as 7-aza-bicyclo[2.2.1]heptane, or 7-aza-bicycloheptane) is a seven-membered heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. It is an important building block in the synthesis of diverse natural products and pharmaceuticals. This compound is a versatile platform for the development of novel drug molecules, due to its high reactivity and structural rigidity.2.1]heptane, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and finally, future directions for further research.
Aplicaciones Científicas De Investigación
Structural Characterization
7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a bridged heterocyclic nucleus found in epibatidine. Its structural characterization as 7-azabicyclo[2.2.1]heptan-7-ium chloride has been carried out, providing insights into the fundamental structure of this compound (Britvin & Rumyantsev, 2017).
Intermediate in Thermal Decomposition
This compound N-imide serves as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and its benzenesulphonamide derivative. This process results in the formation of various hydrocarbon products and does not lead to rearrangement to a stable isomer (Dervan & Uyehara, 1976).
Aza-Prins-Pinacol Reaction
The compound can be accessed from 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines via an aza-Prins-pinacol reaction mediated by Lewis acid. This method shows potential for a concise entry to biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).
Key Intermediates in Synthesis
7-Substituted 2-azabicyclo[2.2.1]heptanes, derived from this compound, are key intermediates in the synthesis of novel epibatidine analogues. These intermediates enable nucleophilic substitution at the 7-position by various nucleophiles, leading to a range of novel substituted compounds (Malpass & White, 2004).
Amide Nitrogen Planarity
The simple amides of this compound exhibit nitrogen-pyramidal amides in the crystalline state. This characteristic suggests that pyramidalized amide nitrogen is intrinsic to the this compound motif (Ohwada et al., 1998).
Synthesis of Analogues
The synthesis of this compound derivatives via bridgehead radicals demonstrates the versatility of this compound. It can be used to obtain various derivatives, including halogen derivatives, showcasing the existence of the bridgehead radical in these systems (Avenoza et al., 2002).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
7-Azabicyclo[2.2.1]heptane is a unique compound that has been utilized in the synthesis of highly fluorescent sulforhodamine dyes . The primary targets of this compound are the electron-donating auxochrome groups in these dyes .
Mode of Action
The compound interacts with its targets by donating electrons, which enhances the fluorescent properties of the dyes . This interaction results in higher fluorescent quantum yields and emission efficiencies .
Biochemical Pathways
The compound is involved in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, and the products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Pharmacokinetics
The pharmacokinetic properties of 7-Azabicyclo[22The compound’s synthesis involves a five-step process, which may impact its bioavailability .
Result of Action
The action of this compound results in the creation of highly fluorescent dyes with remarkable emission efficiency and photostability . These dyes have higher fluorescent quantum yields and their emission efficiencies are invariant in the 20–> 60 degrees C temperature range .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the cyclization of certain derivatives of the compound to form 1 was found to be stringent, with considerable elimination occurring in 70% aqueous ethanol or even in 80% aqueous ethanol at lower than room temperature .
Análisis Bioquímico
Biochemical Properties
7-Azabicyclo[2.2.1]heptane plays a crucial role in biochemical reactions, particularly in its interactions with acetylcholine nicotinic receptors. It acts as an agonist, binding to these receptors and mimicking the action of acetylcholine . This interaction is significant in the context of neurotransmission, where this compound can influence synaptic signaling. Additionally, it has been shown to interact with various enzymes and proteins, modulating their activity and affecting biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by binding to nicotinic acetylcholine receptors, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling cascades . This compound also affects gene expression, altering the transcription of genes involved in neurotransmission and cellular metabolism . Furthermore, this compound has been observed to impact cellular metabolism by modulating enzyme activities and metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the acetylcholine binding site on nicotinic receptors, stabilizing the receptor in an active conformation . This binding leads to the opening of ion channels and the influx of calcium ions, triggering a cascade of intracellular events . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . It is subject to degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of receptor activation and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it acts as a potent agonist of nicotinic receptors, enhancing neurotransmission and cognitive function . At higher doses, it can exhibit toxic effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a minimal effective dose is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall bioavailability and activity of the compound, influencing its pharmacokinetic properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as nicotinic receptors in neuronal cells . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the plasma membrane, where it interacts with nicotinic receptors . Additionally, it can be found in intracellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence other biochemical processes . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular locations .
Propiedades
IUPAC Name |
7-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5(1)7-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSSCZJMVIOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182188 | |
| Record name | 7-Azanorbornane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-40-3 | |
| Record name | 7-Azanorbornane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Azanorbornane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl (3as,4s,6ar)-4-(5-Methoxy-5-Oxopentyl)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazole-1-Carboxylate](/img/structure/B1214799.png)




![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)


![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)
